molecular formula C21H24N2O3S B11344017 propan-2-yl (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

propan-2-yl (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11344017
M. Wt: 384.5 g/mol
InChI Key: DHLNRIFNOFVLKW-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps. The starting materials often include 2-methylphenol, ethyl bromide, and benzimidazole derivatives. The reaction conditions usually require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The synthesis involves nucleophilic substitution reactions, followed by esterification to form the final acetate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

PROPAN-2-YL 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

Uniqueness

PROPAN-2-YL 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the 2-methylphenoxyethyl group and the acetate moiety distinguishes it from other benzimidazole derivatives, potentially enhancing its activity and selectivity in various applications.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C21H24N2O3S/c1-15(2)26-20(24)14-23-18-10-6-5-9-17(18)22-21(23)27-13-12-25-19-11-7-4-8-16(19)3/h4-11,15H,12-14H2,1-3H3

InChI Key

DHLNRIFNOFVLKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C

Origin of Product

United States

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